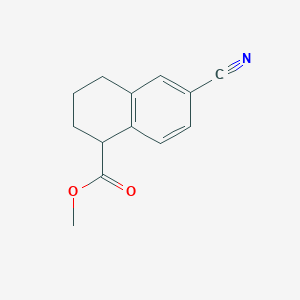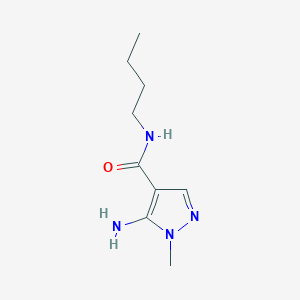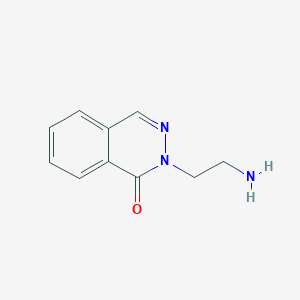
2-(2-Aminoethyl)-1,2-dihydrophthalazin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Aminoethyl)-1,2-dihydrophthalazin-1-one, also known as 2-AEPD, is an organic compound with a wide range of scientific research applications. It is an important building block for organic synthesis, due to its low toxicity and easy synthesis method. It has been widely studied for its biochemical and physiological effects, and its potential for use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Development of Novel Compounds
Novel Synthesis Methods
Research highlights innovative one-pot, three-component synthesis methods for creating novel compounds. These methods utilize 2-aminoethyl-1,2-dihydrophthalazin-1-one derivatives in the synthesis of complex structures, emphasizing green and efficient processes (Praveen Kumar et al., 2014; M. Suman et al., 2017; Diána Marosvölgyi-Haskó et al., 2011).
Multicomponent Synthesis of Derivatives
Studies demonstrate the utility of multicomponent reactions in synthesizing derivatives of 2-(2-Aminoethyl)-1,2-dihydrophthalazin-1-one. These processes are noted for their efficiency and high yields, contributing to the development of new chemical entities (K. Sujatha et al., 2020; Parameshwara Chary Jilloju et al., 2020).
Antimicrobial Activity and Compound Synthesis
Research has explored the synthesis and antimicrobial properties of certain derivatives. These studies aim to develop compounds with potential applications in fighting bacterial and fungal infections, leveraging the unique chemical structure of 2-aminoethyl-1,2-dihydrophthalazin-1-one derivatives (V. K. Salvi et al., 2010; E. Ewies et al., 2021).
Development of Potent Mimetics
The compound's derivatives have been used in creating opioid mimetics, showcasing the versatility of this compound in medicinal chemistry (A. Miyazaki et al., 2005).
Synthesis of Drug-Like Molecules
The compound's framework has been utilized in the streamlined synthesis of drug-like molecules, highlighting its potential in pharmaceutical development (Sergey Tsirulnikov et al., 2009).
Wirkmechanismus
Target of Action
It’s structurally similar to 2-aminoethanol , which is known to interact with various biological targets, including cellular membranes
Mode of Action
Compounds with similar structures, such as 2-aminoethanol, are known to interact with their targets through hydrogen bonding . The bifunctional nature of these molecules, containing both a primary amine and a primary alcohol, allows them to form multiple bonds with their targets .
Biochemical Pathways
It’s structurally similar to 2-aminoethanol , which is a component in the formation of cellular membranes and is thus a molecular building block for life .
Pharmacokinetics
It’s structurally similar to 2-aminoethanol , which is a naturally occurring organic chemical compound with the formula HOCH2CH2NH2 or C2H7NO . It’s a colorless, viscous liquid with an odor reminiscent of ammonia .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2-Aminoethyl)-1,2-dihydrophthalazin-1-one. It’s structurally similar to 2-aminoethanol , which is a naturally occurring organic chemical compound with the formula HOCH2CH2NH2 or C2H7NO . It’s a colorless, viscous liquid with an odor reminiscent of ammonia .
Eigenschaften
IUPAC Name |
2-(2-aminoethyl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-5-6-13-10(14)9-4-2-1-3-8(9)7-12-13/h1-4,7H,5-6,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXNPHFNGMIZQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

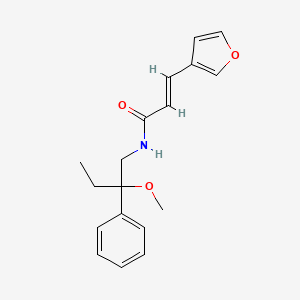
![[(2S,5R)-5-Methylpiperidin-2-yl]methanol;hydrochloride](/img/structure/B2595664.png)
![3-benzyl-4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2595665.png)
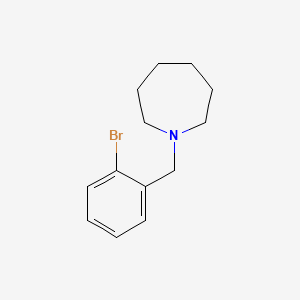
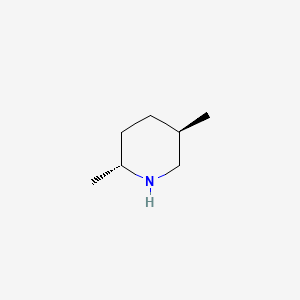
![(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 4-chlorobenzoate](/img/structure/B2595668.png)
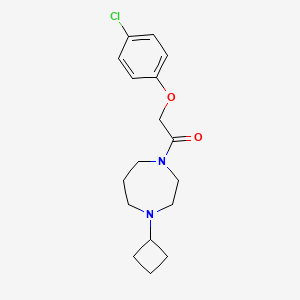


![2-[2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]isoindole-1,3-dione](/img/structure/B2595674.png)
![(Z)-2-cyano-N-[2-(2-fluorophenoxy)phenyl]-3-phenylprop-2-enamide](/img/structure/B2595675.png)
